8-Chloro-4-hydroxyquinolin-2(1H)-one
Description
8-Chloro-4-hydroxyquinolin-2(1H)-one is a substituted quinolinone derivative characterized by a hydroxy group at position 4, a chlorine atom at position 8, and a ketone moiety at position 2. This compound serves as a versatile precursor in medicinal and synthetic chemistry due to its reactive sites, enabling nucleophilic substitutions and functional group transformations.
Properties
CAS No. |
1900-41-0 |
|---|---|
Molecular Formula |
C9H6ClNO2 |
Molecular Weight |
195.60 |
IUPAC Name |
8-chloro-4-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C9H6ClNO2/c10-6-3-1-2-5-7(12)4-8(13)11-9(5)6/h1-4H,(H2,11,12,13) |
InChI Key |
OECNFSGXQMTYMK-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)Cl)NC(=O)C=C2O |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC(=O)C=C2O |
Other CAS No. |
1900-41-0 |
Origin of Product |
United States |
Scientific Research Applications
Biological Activities
Antimicrobial Properties
8-Chloro-4-hydroxyquinolin-2(1H)-one exhibits notable antimicrobial activity, making it a candidate for developing new antibacterial agents. Recent studies have demonstrated its efficacy against various pathogenic strains, including Escherichia coli and Staphylococcus aureus. For instance, derivatives of 8-hydroxyquinoline were shown to have minimal inhibitory concentrations (MIC) that outperform standard antibiotics in certain cases, highlighting their potential in combating antibiotic-resistant bacteria .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Quinolin-2(1H)-ones, including 8-chloro derivatives, have been identified as inhibitors of key receptor tyrosine kinases (RTKs) involved in tumor growth and vascularization. Research indicates that these compounds can inhibit vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), which are critical in cancer progression .
Neuroprotective Effects
In the realm of neuropharmacology, 8-hydroxyquinoline derivatives are noted for their iron-chelating properties, which can protect against neurodegenerative diseases like Alzheimer's. The ability to chelate iron may reduce oxidative stress in neuronal cells, thus providing a protective effect .
Case Study 1: Antibacterial Activity
In a study published by Rbaa et al., various derivatives of 8-hydroxyquinoline were synthesized and tested against six pathogenic bacterial strains. One derivative demonstrated superior antibacterial activity compared to traditional antibiotics, indicating the potential for developing new treatments against resistant strains .
Case Study 2: Anticancer Properties
Research conducted on quinolin-2(1H)-ones highlighted their role as effective inhibitors of RTKs. These findings suggest that further exploration into the structure-activity relationships (SAR) of these compounds could lead to promising anticancer therapeutics .
Comparison with Similar Compounds
Key Findings and Implications
Reactivity Trends: Chlorine at C4 (as in 4-Chloro-8-methylquinolin-2(1H)-one) exhibits higher nucleophilic substitution efficiency than C8-substituted analogues, guiding synthetic routes for this compound derivatives .
Pharmacological Potential: Nitro (C8) and fluoro (C6) substitutions enhance bioactivity, suggesting that modifying this compound’s C8 position could yield therapeutic candidates .
Safety Profiles: Compounds like 6-Chloro-4-methylquinolin-2(1H)-one highlight the need for rigorous safety protocols during handling, which may extend to chlorinated quinolinones generally .
Q & A
Q. What strategies are effective for synthesizing enantiomerically pure analogs of this compound?
- Chiral resolution via HPLC with chiral columns or asymmetric synthesis using Sharpless epoxidation intermediates has been applied to related quinolinones . For instance, enantiopure 2,3-dihydroquinazolin-4(1H)-one derivatives were synthesized using L-proline catalysts to control stereochemistry .
Q. How can structural analogs like 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one inform the design of prodrugs or metabolically stable derivatives?
- Dihydroquinoline analogs (e.g., 8-hydroxy-3,4-dihydroquinolin-2(1H)-one) exhibit improved metabolic stability due to reduced ring strain. Introducing ester prodrugs at the C-4 hydroxy group enhances oral bioavailability, as seen in antiviral quinolones .
Q. What crystallographic data are available for this compound derivatives, and how do they aid in ligand-receptor modeling?
- X-ray diffraction studies of analogs (e.g., 8-Chloro-4-cyclohexyl-1,4-benzoxazin-3(4H)-one) reveal planar quinolinone cores and hydrogen-bonding patterns critical for docking studies with bacterial topoisomerases . Data are accessible via the Cambridge Structural Database (CSD entry: XXXX).
Methodological Notes
- Data Reproducibility : Cross-validate spectral data (NMR, IR) with computational tools like ACD/Labs or ChemDraw.
- Biological Assays : Include positive/negative controls and report MICs as ranges (e.g., 16–32 μg/mL) to account for biological variability .
- Safety : Handle chlorinated intermediates (e.g., SOCl₂) in fume hoods; GHS hazard codes H315/H319/H335 apply .
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